Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is an organic compound characterized by its unique structure, which includes a naphthalene ring, a carbamate group, and a chiral center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate typically involves the reaction of naphthalene derivatives with carbamate precursors under specific conditions. One common method is the reaction of 2-naphthol with methyl isocyanate in the presence of a base, such as triethylamine, to form the desired carbamate compound. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene-based quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalene-based quinones.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share structural similarities with ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate.
Carbamates: Other carbamate compounds, such as methyl carbamate and ethyl carbamate, have similar functional groups.
Uniqueness
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is unique due to its chiral center and the combination of a naphthalene ring with a carbamate group
Eigenschaften
CAS-Nummer |
865086-38-0 |
---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-11(18)9-15(17-16(19)20-2)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15H,9H2,1-2H3,(H,17,19)/t15-/m1/s1 |
InChI-Schlüssel |
GJOOHLODKQKBCI-OAHLLOKOSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
Kanonische SMILES |
CC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.